NZ-28
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Overview
Description
NZ-28 is a complex organic compound that belongs to the class of benzoquinolizines. This compound is characterized by its intricate molecular structure, which includes multiple methoxy groups and a tetrahydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NZ-28 typically involves multiple steps, starting from simpler organic precursors. One common approach involves the condensation of a suitable isoquinoline derivative with an appropriate benzoquinolizine precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
NZ-28 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
NZ-28 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of NZ-28 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Emetine: A structurally related compound with known biological activities.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and exhibit similar biological properties.
Uniqueness
What sets NZ-28 apart is its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
75041-32-6 |
---|---|
Molecular Formula |
C27H34N2O2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C27H34N2O2/c1-4-18-17-29-12-10-20-15-26(30-2)27(31-3)16-23(20)25(29)14-21(18)13-24-22-8-6-5-7-19(22)9-11-28-24/h5-8,15-16,24-25,28H,4,9-14,17H2,1-3H3/t24-,25+/m1/s1 |
InChI Key |
HDIJLRXRAJUXQB-RPBOFIJWSA-N |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC=CC=C5CCN4 |
SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC=CC=C5CCN4 |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC=CC=C5CCN4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NZ-28; NZ28; NZ 28; NSC 134754; NSC 134754; NSC134754. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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